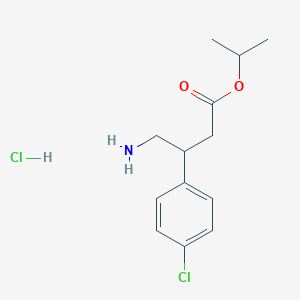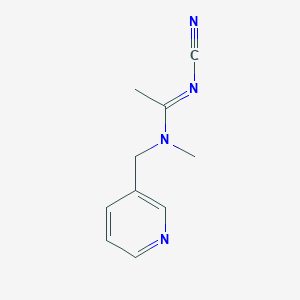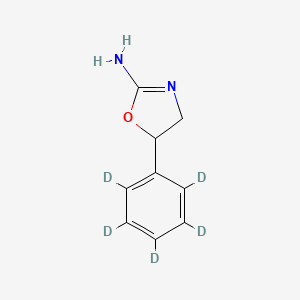
Aminorex-d5 (1.0mg/ml in Acetonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminorex-d5 (1.0mg/ml in Acetonitrile) is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a deuterated form of Aminorex, an anorectic stimulant drug. The compound is dissolved in acetonitrile, a common solvent used in chemical analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminorex-d5 involves the incorporation of deuterium atoms into the Aminorex molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of Aminorex-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The final product is then dissolved in acetonitrile to achieve the desired concentration of 1.0 mg/ml .
Chemical Reactions Analysis
Types of Reactions
Aminorex-d5 undergoes various chemical reactions, including:
Oxidation: Aminorex-d5 can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Aminorex-d5 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Aminorex-d5 is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: For drug development and pharmacokinetic studies.
Industry: In quality control and analytical testing of pharmaceuticals
Mechanism of Action
Aminorex-d5, like its non-deuterated counterpart, acts as an anorectic stimulant. It exerts its effects by interacting with neurotransmitter systems in the brain, particularly those involving norepinephrine and dopamine. The compound stimulates the release of these neurotransmitters, leading to increased alertness and reduced appetite .
Comparison with Similar Compounds
Similar Compounds
Aminorex: The non-deuterated form, used as an appetite suppressant.
Phentermine: Another anorectic stimulant with similar effects.
Ephedrine: A compound with stimulant and appetite-suppressant properties.
Uniqueness
Aminorex-d5 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for more precise measurements in mass spectrometry and other analytical techniques .
Properties
CAS No. |
1246819-51-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentadeuteriophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/i1D,2D,3D,4D,5D |
InChI Key |
SYAKTDIEAPMBAL-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN=C(O2)N)[2H])[2H] |
Canonical SMILES |
C1C(OC(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


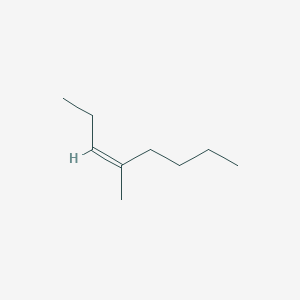
![(1R,5R)-N-(4-Acetylphenyl)-9-(3-fluorophenylsulfonamido)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13444356.png)
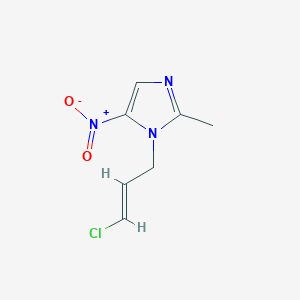
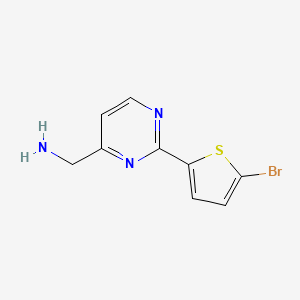
![(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-4-[[(1S,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-yl]amino]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13444366.png)
![6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine](/img/structure/B13444371.png)
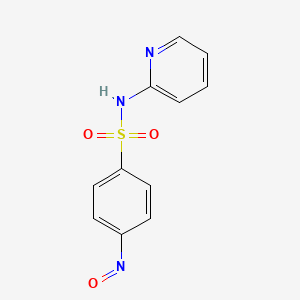

![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)

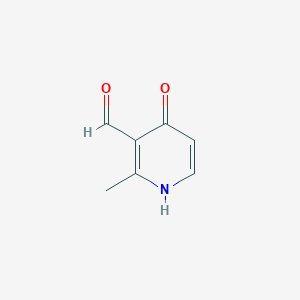
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
